molecular formula C5H6Cl4N2 B12599969 4,6-Dichloropyridin-3-amine dihydrochloride

4,6-Dichloropyridin-3-amine dihydrochloride

Cat. No.: B12599969
M. Wt: 235.9 g/mol
InChI Key: PVOAAUGETUAVAF-UHFFFAOYSA-N
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Description

4,6-Dichloropyridin-3-amine dihydrochloride is an organic compound with the molecular formula C5H6Cl4N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and an amine group at the 3 position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyridin-3-amine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 4,6-dichloronicotinamide with bromine in the presence of sodium hydroxide and water in 1,4-dioxane at temperatures ranging from 0 to 25°C . Another method involves the use of sulfuric acid and dihydrogen peroxide in water at similar temperatures .

Industrial Production Methods: Industrial production of 4,6-Dichloropyridin-3-amine dihydrochloride often involves large-scale chlorination processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,6-Dichloropyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the functional groups attached to the pyridine ring. These interactions can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloropyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

Molecular Formula

C5H6Cl4N2

Molecular Weight

235.9 g/mol

IUPAC Name

4,6-dichloropyridin-3-amine;dihydrochloride

InChI

InChI=1S/C5H4Cl2N2.2ClH/c6-3-1-5(7)9-2-4(3)8;;/h1-2H,8H2;2*1H

InChI Key

PVOAAUGETUAVAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)N)Cl.Cl.Cl

Origin of Product

United States

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